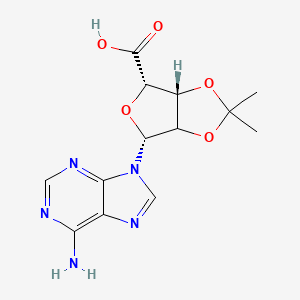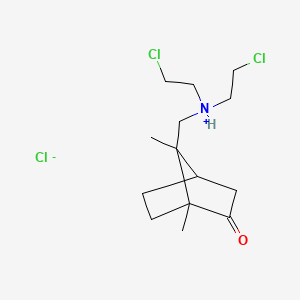
9-(Bis(2-chloroethyl)amino)camphor hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Bis(2-chloroethyl)amino)camphor hydrochloride: is a chemical compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. This compound is characterized by the presence of a camphor moiety linked to a bis(2-chloroethyl)amino group, which imparts its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine. The process can be summarized as follows:
Starting Materials: Camphor and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as pyridine, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of camphor and bis(2-chloroethyl)amine are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The camphor moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the camphor moiety can lead to the formation of camphorquinone.
Reduction Products: Reduction can yield camphor alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of nitrogen mustard derivatives .
Biology: In biological research, this compound is studied for its cytotoxic effects on cancer cells. It is used in vitro to understand the mechanisms of cell death and to develop new anticancer agents .
Medicine: It is being investigated for its efficacy against various types of cancer .
Industry: In the industrial sector, this compound is used in the synthesis of other nitrogen mustard compounds and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The camphor moiety may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Vergleich Mit ähnlichen Verbindungen
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with a different alkylating group.
Cyclophosphamide: A widely used nitrogen mustard that requires metabolic activation to exert its effects.
Uniqueness: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is unique due to the presence of the camphor moiety, which may enhance its lipophilicity and cellular uptake compared to other nitrogen mustards. This structural feature could potentially improve its efficacy and reduce side effects .
Eigenschaften
CAS-Nummer |
101221-69-6 |
|---|---|
Molekularformel |
C14H24Cl3NO |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H23Cl2NO.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(7-5-15)8-6-16;/h11H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
XEIVLJGSJMVFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1(C)C[NH+](CCCl)CCCl)CC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


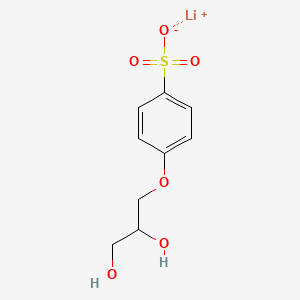
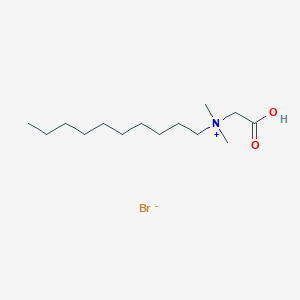
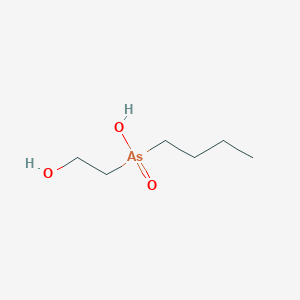
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
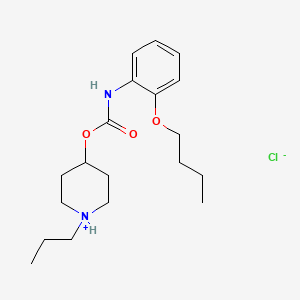
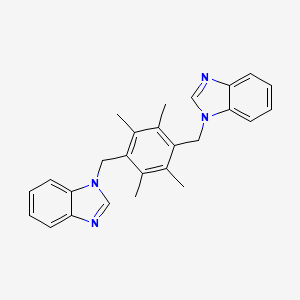
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
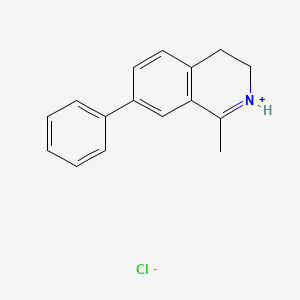

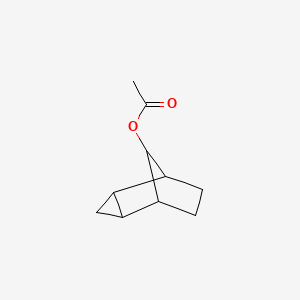
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
